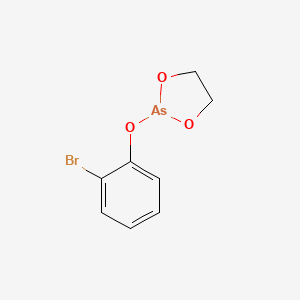
Okamurallene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Okamurallene is a halogenated C15 nonterpenoid bromoallene derived from the red alga Laurencia intricata . This compound is part of a unique class of marine natural products known for their complex structures and significant biological activities . The absolute stereochemistry of this compound and its related metabolites has been established through X-ray crystallographic analysis and chemical and spectral evidence .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the 1,2-elimination process, which is practical for obtaining halogenoallenes .
Industrial Production Methods: . Advances in marine biotechnology may facilitate more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Okamurallene undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of halogen atoms and the allene moiety in its structure.
Common Reagents and Conditions: Typical reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium methoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield epoxides, while reduction may produce alcohols .
Scientific Research Applications
Okamurallene has garnered significant interest in scientific research due to its unique structure and biological activities . Its applications span various fields:
Mechanism of Action
The mechanism by which okamurallene exerts its effects involves interactions with molecular targets and pathways within biological systems . Its halogenated structure allows it to interact with enzymes and proteins, potentially inhibiting their function . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may disrupt cellular processes by binding to specific receptors and enzymes .
Comparison with Similar Compounds
Okamurallene is part of a broader class of C15 acetogenins derived from the Laurencia complex . Similar compounds include:
Laurencin: Another halogenated C15 nonterpenoid with similar biological activities.
Obtusallene IV: A related compound from Laurencia obtusa with a similar allene moiety.
Maneonene: An enyne-containing compound from Laurencia obtusa.
What sets this compound apart is its unique stereochemistry and the presence of a bromoallene group, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
80539-33-9 |
|---|---|
Molecular Formula |
C15H16Br2O3 |
Molecular Weight |
404.09 g/mol |
InChI |
InChI=1S/C15H16Br2O3/c1-7-12(18-7)9-6-10(9)13-15-14(20-13)11(17)5-8(19-15)3-2-4-16/h3-4,7-10,12-13,15H,5-6H2,1H3 |
InChI Key |
WXWHMKSLXWIAKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C2CC2C3C4C(=C(CC(O4)C=C=CBr)Br)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


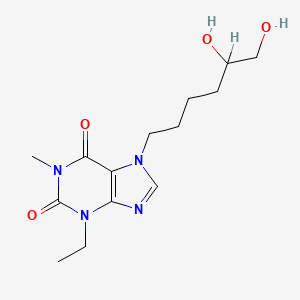



![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)

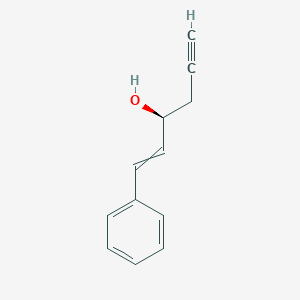
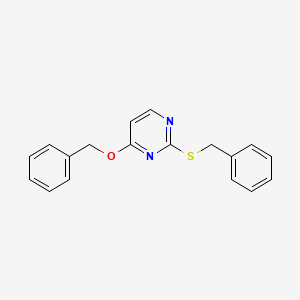
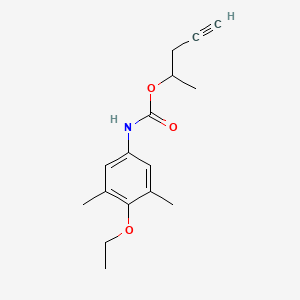
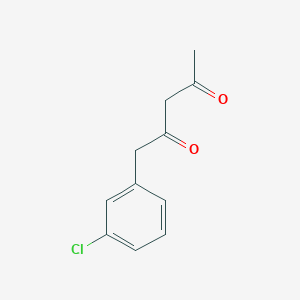
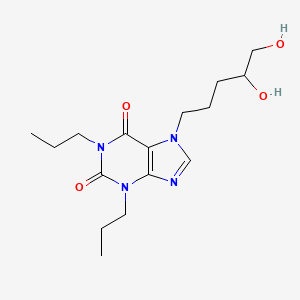
![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)
![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)
